3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Descripción
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN5S/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBBWGMTSQOKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=S)N=CN3)N=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Análisis Bioquímico
Biochemical Properties
3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The compound binds to the active site of CDKs, preventing their interaction with cyclin proteins, thereby halting cell cycle progression. Additionally, it interacts with other biomolecules such as carbonic anhydrase and cholinesterase, exhibiting inhibitory effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases. This compound also affects cell signaling pathways, particularly the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cellular proliferation. Furthermore, it influences cellular metabolism by inhibiting key metabolic enzymes, thereby reducing ATP production and promoting cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable complexes that inhibit their activity. For example, its interaction with CDKs involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex. This compound also modulates gene expression by affecting transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the compound exhibits a decrease in stability, with degradation products forming under certain conditions. Long-term exposure to this compound in in vitro studies has shown sustained inhibition of cell proliferation and induction of apoptosis. In in vivo studies, the compound’s effects on cellular function have been observed to persist, with prolonged inhibition of tumor growth in animal models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects have been identified, where doses above a certain level lead to adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism also influences its pharmacokinetic properties, including its half-life and bioavailability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues. The compound’s distribution is influenced by its binding to plasma proteins, which affects its free concentration and availability for interaction with target biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can translocate to the nucleus, where it affects gene expression by interacting with transcription factors and epigenetic regulators. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments.
Actividad Biológica
3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with a thiol group, which contributes to its reactivity and biological properties. The molecular formula is with a molecular weight of 249.27 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and potential interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in cancer cell proliferation and survival. For instance, it targets thymidylate synthase and histone deacetylase (HDAC), which are crucial in cancer metabolism and epigenetics.
- Antioxidant Activity : Its thiol group confers antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. In vitro assays showed significant cytotoxicity against several cancer cell lines (e.g., HeLa, MCF-7) with IC50 values ranging from 10 to 20 µM. The mechanism involves apoptosis induction via caspase activation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF-7 | 12 | Cell cycle arrest at G2/M phase |
| A549 | 18 | Induction of oxidative stress |
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It was tested against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
Case Studies
- Case Study on Anticancer Efficacy : A study published in Molecules evaluated the efficacy of this compound against breast cancer cells. The results indicated that treatment led to a significant reduction in cell viability and increased apoptosis markers. The study utilized flow cytometry for detailed analysis.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against multi-drug resistant strains. The compound exhibited notable activity against Pseudomonas aeruginosa with an MIC significantly lower than conventional antibiotics.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that 3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol can inhibit the proliferation of various cancer cell lines by inducing apoptosis. This compound's mechanism involves the modulation of key signaling pathways related to cell survival and death.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains suggests potential use in developing new antibiotics. The thiol group in its structure is believed to play a critical role in its interaction with microbial enzymes.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of triazolopyrimidine derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in the fluorophenyl group or modifications to the thiol can significantly influence its potency and selectivity against target enzymes or receptors.
Case Studies
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro; induced apoptosis through caspase activation. |
| Antimicrobial Efficacy | Showed effectiveness against Gram-positive and Gram-negative bacteria; potential for development into a new antibiotic class. |
| Anti-inflammatory Research | Reduced levels of TNF-alpha and IL-6 in animal models; suggests therapeutic potential for chronic inflammation treatment. |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Core Triazolopyrimidine Derivatives
A. Ticagrelor (Brilinta®)
- Structure : Cyclopentyltriazolopyrimidine with a P2Y₁₂ ADP-receptor inhibitory backbone.
- Key Substituents: 3-(3,4-Difluorophenylcyclopropylamino), 5-propylthio, and 7-hydroxyethoxy groups.
- Activity : Potent antiplatelet agent targeting P2Y₁₂ receptors.
- Molecular Formula : C₂₃H₂₈F₂N₆O₄S (MW: 522.57 g/mol).
- Comparison : Unlike the target compound, ticagrelor’s larger structure and hydroxyl groups enhance solubility and prolong plasma half-life, critical for oral administration .
B. Vipadenant (INN)
- Structure: 3-(4-Amino-3-methylbenzyl)-7-(furan-2-yl)-3H-triazolo[4,5-d]pyrimidin-5-amine.
- Key Substituents: Furyl and aminobenzyl groups.
- Activity: Adenosine receptor antagonist (A₂A subtype).
- Molecular Formula : C₁₆H₁₅N₇O (MW: 329.35 g/mol).
- Comparison : The absence of a thiol group in vipadenant reduces redox activity but improves metabolic stability compared to the target compound .
Thiol-Containing Analogs
A. 3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
- Structure : Methylbenzyl substituent at position 3.
- Molecular Formula : C₁₂H₁₁N₅S (MW: 257.32 g/mol).
B. 3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl Hydrosulfide
Propylthio-Substituted Derivatives
A. N1-(3-(2-(1H-Indol-3-yl)ethyl)-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-7-yl)ethane-1,2-diamine (Compound 15)
- Structure : Indole-ethyl and propylthio groups.
- Molecular Formula : C₁₈H₂₅N₇S (MW: 372.20 g/mol).
- Activity : High selectivity for kinase targets due to the indole moiety.
- Comparison : The propylthio group enhances membrane permeability but reduces aqueous solubility relative to the thiol group in the target compound .
B. 3-Benzyl-5-(propylthio)-3H-triazolo[4,5-d]pyrimidine Derivatives (A1–A8)
- Structure : Varied benzylidene hydrazinyl and chlorobenzyl substituents.
- Computational Data : DFT studies show that electron-withdrawing groups (e.g., nitro) increase binding affinity to kinase targets.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | LogP | Biological Target |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₈FN₅S | 261.28 | 4-Fluorophenyl, 7-thiol | 1.98* | Under investigation |
| Ticagrelor | C₂₃H₂₈F₂N₆O₄S | 522.57 | Cyclopentyl, propylthio | 3.52 | P2Y₁₂ receptor |
| Vipadenant | C₁₆H₁₅N₇O | 329.35 | Furyl, aminobenzyl | 2.75 | Adenosine A₂A receptor |
| 3-(4-Methylbenzyl)-7-thiol analog | C₁₂H₁₁N₅S | 257.32 | 4-Methylbenzyl | 2.10 | N/A |
| 3-(2-Fluorobenzyl)-7-thiol analog | C₁₁H₈FN₅S | 261.28 | 2-Fluorobenzyl | 2.13 | N/A |
*Calculated using ChemDraw.
Métodos De Preparación
Cyclization to Form the Triazolo[4,5-d]pyrimidine Core
- The triazolo[4,5-d]pyrimidine nucleus is constructed by reacting aminopyrimidine derivatives with azide sources or hydrazine derivatives.
- The reaction is performed in inert solvents such as dichloromethane or 1,4-dioxane.
- Non-nucleophilic bases like N,N-diisopropylamine are used to promote cyclization at temperatures ranging from ambient to 150°C.
- Transition metal catalysts, particularly tetrakistriphenylphosphine palladium(0), may be employed to facilitate azide transformations and ring closure steps.
Thiol Group Incorporation at the 7-Position
- The thiol functionality at the 7-position is introduced typically by nucleophilic substitution with sulfur-containing reagents such as thiols or sodium hydrosulfide.
- Alternatively, ring closure involving sulfur reagents may be performed after formation of the triazolopyrimidine core.
- Reaction conditions include refluxing in polar solvents like ethanol or DMF, often in the presence of bases like triethylamine to facilitate the substitution.
Representative Reaction Conditions and Workup
- Reactions are often carried out under inert atmosphere to avoid oxidation of thiol groups.
- After completion, reaction mixtures are diluted with ethyl acetate and washed with sodium bicarbonate solution to neutralize acids.
- Organic layers are dried over anhydrous agents and concentrated under reduced pressure.
- Purification is typically achieved by silica gel chromatography using ethyl acetate-hexane mixtures as eluents.
Summary Table of Preparation Steps
| Step No. | Reaction Description | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | Formation of triazolopyrimidine core | Aminopyrimidine + azide + base + Pd catalyst | Dichloromethane, dioxane | 20–150°C (ambient preferred) | Use of N,N-diisopropylamine base |
| 2 | Introduction of 4-fluorophenyl substituent | 3-(4-fluorophenyl)-2-propenoic acid | Various organic solvents | Ambient to reflux | Precursor for fluorophenyl group |
| 3 | Thiol group incorporation at 7-position | Thiolating agent (e.g., sodium hydrosulfide) | Ethanol, DMF | Reflux | Base (triethylamine) often used |
| 4 | Workup and purification | Ethyl acetate, NaHCO3 wash, drying agents | - | Room temperature | Silica gel chromatography |
Research Findings and Optimization
- The use of non-nucleophilic bases like N,N-diisopropylamine ensures minimal side reactions and improves yield during cyclization.
- Transition metal catalysis, especially palladium complexes, enhances the efficiency of azide transformations leading to triazole ring formation.
- Careful control of temperature and solvent polarity is critical to obtain high purity and yield of the target compound.
- The thiol group introduction requires inert atmosphere conditions to prevent oxidation and maintain thiol integrity.
- Related triazolopyrimidine derivatives have been synthesized using similar strategies with variations in substituents and reaction conditions, confirming the robustness of this synthetic approach.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound can be synthesized via heterocyclization of 5-amino-triazole precursors with carbon disulfide in alkaline conditions (e.g., 10% NaOH) to form the thiol moiety. Key steps include controlling temperature (reflux in ethanol or DMF/dioxane mixtures) and stoichiometric ratios of reactants. For example, cyclization with triethyl orthoformate or orthopropionate under reflux yields triazolopyrimidine cores with ~77% efficiency when monitored via HPLC .
- Optimization : Yield improvements (up to 80%) are achieved by substituting sodium hydroxide with potassium hydroxide in alkylation steps, as KOH enhances nucleophilic substitution kinetics .
Q. How should researchers characterize the structural integrity of this compound, and which analytical techniques are most reliable?
- Methodology : Use a combination of:
- NMR Spectroscopy : H/C NMR to confirm substituent positions (e.g., fluorophenyl integration at δ 7.2–7.8 ppm) and thiol proton absence (indicating deprotonation or oxidation) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHFNS: calc. 262.06, observed 262.05) .
- X-ray Diffraction : Single-crystal analysis resolves bond angles and crystallographic packing, critical for confirming the triazolo-pyrimidine fused ring system .
Advanced Research Questions
Q. What strategies are effective for evaluating the bioactivity of this compound in cancer cell lines, and how should contradictory cytotoxicity data be resolved?
- Methodology :
- Assay Design : Test against MCF-7 (breast) and A-549 (lung) cancer cells using MTT assays, with IC calculations normalized to controls (e.g., doxorubicin). Include dose-response curves (0.1–100 µM) and triplicate replicates to minimize variability .
- Contradiction Resolution : If cytotoxicity varies (e.g., high activity in MCF-7 but low in A-549), perform mechanistic studies (e.g., apoptosis via flow cytometry or ROS detection) to identify cell-type-specific pathways. Cross-validate with structural analogs (e.g., methylthio derivatives) to rule out assay artifacts .
Q. How can computational modeling guide the structural optimization of this compound for target binding (e.g., adenosine receptors)?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with adenosine A receptors (PDB ID: 4UHR). Prioritize substituents (e.g., fluorophenyl) for π-π stacking with Phe168 and hydrogen bonding with Asn253 .
- SAR Analysis : Compare binding affinities of analogs (e.g., 3-methylphenyl vs. 4-fluorophenyl) to identify steric/electronic effects. MD simulations (>50 ns) assess stability of ligand-receptor complexes .
Q. What experimental approaches are recommended to address discrepancies in crystallographic data versus NMR-derived conformations?
- Methodology :
- Multi-Technique Validation : If X-ray structures show planar triazolo rings while NMR suggests puckering, perform variable-temperature NMR to detect dynamic equilibria. Complement with DFT calculations (e.g., B3LYP/6-31G**) to compare energy minima .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., S···N contacts) in crystals to explain packing forces that may distort solution-phase conformations .
Methodological Notes
- Synthesis Caution : Thiol oxidation is a common side reaction; add reducing agents (e.g., DTT) to reaction buffers .
- Bioactivity Pitfalls : Ensure compound solubility in assay media (use DMSO ≤0.1% v/v) to avoid false negatives .
- Structural Ambiguities : Always cross-reference NMR shifts with computed chemical shifts (e.g., via ACD/Labs or Gaussian) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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